Cas no 2679808-36-5 ((3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid)

(3S)-3-{(tert-Butoxy)carbonylamino}-4-(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl)butanoic acid is a protected amino acid derivative designed for peptide synthesis applications. The compound features dual orthogonal protecting groups—Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl)—enabling selective deprotection under mild conditions, which is critical for stepwise solid-phase peptide assembly. The phenylbutanoic acid backbone provides structural versatility, facilitating incorporation into complex peptide architectures. Its high purity and stability under standard handling conditions make it suitable for automated synthesis platforms. The compound’s compatibility with common coupling reagents and solvents ensures efficient integration into synthetic workflows, while its well-defined stereochemistry (3S-configuration) guarantees precise chiral control in peptide design. Ideal for research requiring controlled sequential deprotection strategies.
(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid structure
2679808-36-5 structure
商品名:(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid
CAS番号:2679808-36-5
MF:C30H32N2O6
メガワット:516.584888458252
CID:5619327
PubChem ID:165941239

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2679808-36-5
    • EN300-28331998
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
    • (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid
    • インチ: 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-21(17-27(33)34)16-19-12-14-20(15-13-19)31-28(35)37-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t21-/m0/s1
    • InChIKey: XIHFGYPTRJNDFN-NRFANRHFSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 516.22603674g/mol
  • どういたいしつりょう: 516.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 38
  • 回転可能化学結合数: 11
  • 複雑さ: 796
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28331998-2.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
2.5g
$3641.0 2025-03-19
Enamine
EN300-28331998-1g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5
1g
$1857.0 2023-09-07
Enamine
EN300-28331998-10g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5
10g
$7988.0 2023-09-07
Enamine
EN300-28331998-0.05g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
0.05g
$1560.0 2025-03-19
Enamine
EN300-28331998-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
1.0g
$1857.0 2025-03-19
Enamine
EN300-28331998-0.1g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
0.1g
$1635.0 2025-03-19
Enamine
EN300-28331998-5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5
5g
$5387.0 2023-09-07
Enamine
EN300-28331998-0.25g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
0.25g
$1708.0 2025-03-19
Enamine
EN300-28331998-5.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
5.0g
$5387.0 2025-03-19
Enamine
EN300-28331998-0.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid
2679808-36-5 95.0%
0.5g
$1783.0 2025-03-19

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 関連文献

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acidに関する追加情報

Introduction to (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid (CAS No. 2679808-36-5)

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid (CAS No. 2679808-36-5) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. These characteristics make it a valuable intermediate in the synthesis of peptides and other biologically active molecules.

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group of amino acids. It is stable under mild acidic conditions but can be selectively removed under stronger acidic conditions, such as trifluoroacetic acid (TFA). This property allows for precise control over the timing of deprotection steps in multi-step synthetic processes. The fluorenylmethoxycarbonyl (Fmoc) group, on the other hand, is commonly used to protect the amino group in solid-phase peptide synthesis. It can be selectively removed under mild basic conditions, such as piperidine in dimethylformamide (DMF), making it compatible with a wide range of coupling reagents and solvents.

The combination of these protecting groups in (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid provides a versatile platform for the synthesis of complex peptides and proteins. The compound's structure also includes an aromatic phenyl ring and a butanoic acid moiety, which can influence its solubility, stability, and biological activity. These features make it particularly useful in the development of therapeutic agents and diagnostic tools.

Recent research has highlighted the potential applications of this compound in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The researchers found that the presence of the Boc and Fmoc groups significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. Another study in Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a scaffold for the design of novel antibiotics. The results showed that modifications to the phenyl ring and butanoic acid moiety could lead to compounds with improved antibacterial activity against both Gram-positive and Gram-negative bacteria.

In addition to its potential therapeutic applications, (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid has also been studied for its use in diagnostic imaging. A research team at the University of California, San Francisco, developed a fluorescent probe based on this compound that could selectively bind to specific biomarkers in cancer cells. The probe was shown to have high sensitivity and specificity, making it a promising tool for early cancer detection and monitoring treatment response.

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves starting with L-glutamic acid or a suitable derivative, which is then modified through a series of reactions to introduce the Boc and Fmoc protecting groups. The final step involves coupling with an appropriately substituted phenylalanine derivative to form the desired product.

The purity and quality of this compound are crucial for its successful application in research and development. High-performance liquid chromatography (HPLC) is often used to ensure that the compound meets stringent purity standards. Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm its structure and identity.

In conclusion, (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid (CAS No. 2679808-36-5) is a versatile compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent intermediate for the synthesis of peptides and other biologically active molecules. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in the development of therapeutic agents and diagnostic tools.

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